5-bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-3-phenylbenzamide
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Overview
Description
5-bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-3-phenylbenzamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by the presence of a bromine atom, hydroxyethoxy groups, and a phenylbenzamide structure, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-3-phenylbenzamide typically involves multiple steps, starting from readily available precursors. The process often includes bromination, etherification, and amidation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, helps in maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-3-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, altering the compound’s reactivity.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-3-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-3-phenylbenzamide involves its interaction with specific molecular targets and pathways. The presence of hydroxy and bromine groups allows it to form hydrogen bonds and engage in halogen bonding, influencing its binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-3-phenylbenzamide shares similarities with other brominated benzamides and hydroxyethoxy derivatives.
- Compounds like 5-bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-3-methylbenzamide and 5-bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-3-ethylbenzamide have similar structures but differ in their substituents.
Uniqueness
The unique combination of bromine, hydroxyethoxy, and phenylbenzamide groups in this compound imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, offering opportunities for novel discoveries and innovations.
Properties
CAS No. |
63887-01-4 |
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Molecular Formula |
C17H18BrNO4 |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
5-bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-3-phenylbenzamide |
InChI |
InChI=1S/C17H18BrNO4/c18-13-10-14(12-4-2-1-3-5-12)16(23-9-8-21)15(11-13)17(22)19-6-7-20/h1-5,10-11,20-21H,6-9H2,(H,19,22) |
InChI Key |
AFQKQSFAMSDDFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)C(=O)NCCO)OCCO |
Origin of Product |
United States |
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